3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
Description
3-(Furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a pyrimidoquinoline derivative characterized by a fused pyrimidine-quinoline core. Its structure includes a furan-2-ylmethyl group at position 3, a phenoxymethyl substituent at position 2, and a methyl group at position 10 (Figure 1). Pyrimido[4,5-b]quinolines are synthesized via cyclization reactions of aminoquinoline precursors, often involving ketones or aryl aldehydes under catalytic conditions .
Properties
IUPAC Name |
3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O4/c1-26-19-12-6-5-11-18(19)22(28)21-23(26)25-20(15-31-16-8-3-2-4-9-16)27(24(21)29)14-17-10-7-13-30-17/h2-13H,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFCCIMQVSSBML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)C3=C1N=C(N(C3=O)CC4=CC=CO4)COC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione typically involves a multi-component reaction. One common method is a three-component one-pot reaction involving barbituric acid, aldehydes, and anilines . This method allows for the facile synthesis of pyrimido[4,5-b]quinolinediones substituted in various positions on the benzene ring with electron-donating or electron-withdrawing groups . Another approach involves the use of mechanochemical synthesis using a ball-mill, which is a cost-effective and environmentally friendly method .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and mechanochemical synthesis can be scaled up for industrial applications, providing a pathway for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction reactions may yield more saturated derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antimicrobial Properties
Research has indicated that compounds with quinoline structures exhibit potent antimicrobial activity. The presence of furan and pyrimidine moieties in 3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione enhances its efficacy against a range of bacterial strains. Studies have shown that derivatives of quinoline can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, compounds with electron-withdrawing groups have been found to increase antibacterial activity significantly .
1.2 Anticancer Activity
The compound has also been evaluated for its anticancer potential. Quinoline derivatives are known to interfere with DNA synthesis and cell division in cancer cells. Preliminary studies suggest that 3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione may induce apoptosis in certain cancer cell lines through mechanisms involving the modulation of signaling pathways related to cell survival and proliferation .
1.3 Antimalarial Activity
Given the structural similarities to known antimalarial agents, this compound is being investigated for its potential use against malaria. Quinoline derivatives have historically been employed in the treatment of malaria due to their ability to inhibit heme polymerization in Plasmodium species .
Pharmacological Insights
2.1 Mechanism of Action
The pharmacological action of 3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is believed to involve multiple pathways:
- Inhibition of Enzymatic Activity: The compound may act as an inhibitor of certain enzymes crucial for microbial survival and proliferation.
- DNA Interaction: Its ability to intercalate into DNA can disrupt replication and transcription processes in target cells.
2.2 Toxicity Studies
Toxicity assessments are essential for evaluating the safety profile of this compound. Preliminary studies indicate a favorable safety margin at therapeutic doses; however, detailed toxicological evaluations are necessary to confirm these findings across different biological systems .
Material Science Applications
3.1 Organic Electronics
The unique electronic properties of 3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione make it a candidate for applications in organic electronics. Its ability to function as a semiconductor can be explored in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research into the photophysical properties suggests potential for efficient light absorption and charge transport .
Case Studies
Mechanism of Action
The mechanism of action of 3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrimido[4,5-b]quinoline-diones exhibit diverse biological activities depending on their substitution patterns. Below is a systematic comparison of the target compound with structurally analogous derivatives:
Structural and Functional Group Variations
Pharmacological Profiles
- Anticancer Activity: Derivatives like 10-(4-methylphenyl)-7-nitropyrimido[4,5-b]quinoline-dione exhibit IC50 values in the low micromolar range against cancer cell lines, attributed to DNA intercalation and topoisomerase inhibition . The target compound’s phenoxymethyl group may similarly enhance DNA binding.
Physicochemical Properties
- Lipophilicity: The phenoxymethyl and furan groups in the target compound likely increase logP compared to simpler analogs like 3,10-dimethylpyrimido[4,5-b]quinoline-dione (logP ~1.5) .
- Solubility : Polar substituents (e.g., methoxyethyl in ) improve aqueous solubility, whereas bulky aromatic groups (e.g., 3-fluorophenyl in ) reduce it.
Biological Activity
The compound 3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is a member of the pyrimidoquinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, anticancer, and antimicrobial properties based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrimidine ring fused to a quinoline moiety. The presence of furan and phenoxy groups contributes to its biological activity. The specific structural formula is as follows:
1. Anti-inflammatory Activity
Research has indicated that derivatives of quinoline compounds exhibit significant anti-inflammatory properties. A study evaluating similar compounds demonstrated that certain furan-phenoxyquinoline derivatives showed inhibition of beta-glucuronidase release with an IC50 value of 5.0 µM, indicating potent anti-inflammatory effects . The mechanism appears to involve the modulation of pro-inflammatory cytokines and enzymes.
2. Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. A notable investigation assessed the growth-inhibitory effects against several cancer cell lines, including MDA-MB-231 (breast cancer) and PC-3 (prostate cancer). The results indicated that at concentrations as low as 10 µM, there was a significant reduction in cell viability, with approximately 47% survival observed in MDA-MB-231 cells under exposure to certain analogues .
Table 1: Anticancer Activity Against Various Cell Lines
| Compound | Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|---|
| 3a | MDA-MB-231 | 10 | <47 |
| 4g | MDA-MB-231 | 25 | ~30 |
| 4d | PC-3 | 15 | <50 |
| Control | MRC-5 | 15 | >82 |
These findings suggest that the compound may induce apoptosis or inhibit proliferation through various pathways.
3. Antimicrobial Activity
The antimicrobial efficacy of quinoline derivatives has also been documented. Studies have shown that certain derivatives possess moderate antibacterial activity against various strains. Although specific data for this compound is limited, related compounds have demonstrated effectiveness comparable to standard antibiotics .
Case Studies
A recent study focused on the synthesis and evaluation of new substituted quinoline derivatives highlighted the importance of substituents in enhancing biological activity . The study found that modifications to the quinoline structure could significantly alter its pharmacological profile, suggesting that further exploration of this compound's derivatives could yield promising therapeutic agents.
Structure-Activity Relationship (SAR)
The SAR studies indicate that the presence of specific functional groups significantly impacts the biological activity of pyrimidoquinoline compounds. For instance:
- Furan and phenoxy groups enhance anti-inflammatory properties.
- Methyl substitutions at certain positions increase cytotoxicity against cancer cells.
Q & A
Basic: What are the common synthetic routes for 3-(furan-2-ylmethyl)-10-methyl-2-(phenoxymethyl)pyrimido[4,5-b]quinoline-4,5-dione, and how can reaction yields be optimized?
Answer:
The synthesis of pyrimido[4,5-b]quinoline derivatives typically involves cyclocondensation reactions. For example, derivatives with similar scaffolds are synthesized via:
- Cyclization of 2-aminoquinoline-3-carboxamides with cyclic ketones in the presence of ZnCl₂ as a catalyst (yields ~50–65%) .
- Reactions with acyl chlorides (e.g., benzoyl chloride) under reflux in pyridine, achieving ~50% yields for intermediates .
- Sonication-assisted synthesis using Fe(DS)₃ as a combined Lewis acid-surfactant catalyst, which enhances reaction efficiency and reduces time .
Optimization Strategies:
- Catalyst Screening : Transition metal catalysts (e.g., ZnCl₂) improve cyclization efficiency.
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature Control : Reflux conditions (e.g., 60–80°C) balance reactivity and decomposition risks.
Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?
Answer:
Structural confirmation requires a combination of:
- ¹H/¹³C NMR : To verify substituent positions and ring systems. For example, furan methyl protons appear at δ ~2.40–2.50 ppm, while aromatic protons in pyrimidoquinoline cores resonate at δ ~6.70–7.50 ppm .
- IR Spectroscopy : Confirms carbonyl groups (C=O stretches at ~1700–1705 cm⁻¹) and furan C-O-C vibrations (~1250 cm⁻¹) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
- Elemental Analysis : Ensures purity (>95%) by matching calculated vs. observed C/H/N ratios .
Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR shifts) during structural elucidation?
Answer:
Contradictions arise due to tautomerism, solvent effects, or impurities. Methodological solutions include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals by correlating ¹H-¹³C/¹H-¹H couplings. For instance, HSQC can distinguish between N-CH₃ (δ ~3.24 ppm) and O-CH₃ (δ ~3.69 ppm) groups .
- Computational Modeling : DFT calculations predict chemical shifts (e.g., using Gaussian09) and compare them with experimental data .
- Variable Temperature NMR : Identifies dynamic processes (e.g., ring-flipping) by observing signal coalescence at elevated temperatures.
Advanced: What strategies are effective in determining the compound's bioactivity, considering structural analogs?
Answer:
Stepwise Approach:
In Silico Screening : Use molecular docking (AutoDock Vina) to predict binding affinity with target proteins (e.g., bacterial DNA gyrase for antimicrobial activity) .
In Vitro Assays :
- Antimicrobial Testing : Broth microdilution (MIC values) against Gram-positive/negative strains .
- Anti-inflammatory Activity : COX-2 inhibition assays (IC₅₀ quantification) .
SAR Analysis : Compare substituent effects. For example, electron-withdrawing groups (e.g., -NO₂) on aryl rings enhance antimicrobial potency .
Basic: What are the key considerations for handling and storing this compound in a laboratory setting?
Answer:
- Storage : Keep in airtight, light-resistant containers at –20°C to prevent degradation. Desiccate to avoid hygroscopicity .
- Handling : Use PPE (gloves, lab coat) and work in a fume hood due to potential irritancy (data from analogs suggest moderate toxicity) .
- Waste Disposal : Follow institutional guidelines for halogenated/organic waste, as phenoxymethyl groups may require incineration.
Advanced: How can computational chemistry aid in predicting the reactivity of this compound in novel reactions?
Answer:
- Reactivity Prediction :
- Frontier Molecular Orbital (FMO) Analysis : Computes HOMO/LUMO energies to identify nucleophilic/electrophilic sites. For example, the quinoline ring’s LUMO may guide electrophilic substitution sites .
- Transition State Modeling : Locates energy barriers for proposed reactions (e.g., SNAr at the 2-phenoxymethyl position) using QM/MM methods.
- Solvent Effects : COSMO-RS simulations predict solubility and reaction rates in different solvents (e.g., DMSO vs. THF).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
